molecular formula C27H35N5 B1674624 GANT61 CAS No. 500579-04-4

GANT61

Numéro de catalogue: B1674624
Numéro CAS: 500579-04-4
Poids moléculaire: 429.6 g/mol
Clé InChI: KVQOGDQTWWCZFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cancer Therapy

GANT61 has shown promise in various cancer types by targeting the Hedgehog signaling pathway:

  • T-cell Lymphoma : Research demonstrated that this compound inhibits the proliferation of T-cell lymphoma cells (Jurkat, Karpas299, Myla3676) in a dose-dependent manner. The compound induced apoptosis and reduced the expression of key proteins involved in cell survival pathways .
  • Colorectal Cancer : this compound effectively decreased the viability of colorectal cancer cells (HT-29 and HCT-116) by modulating the Wnt/β-catenin and Notch signaling pathways. It also reduced the proportion of cancer stem cells marked by CD133 expression .
  • Triple-Negative Breast Cancer : Studies have indicated that this compound enhances the sensitivity of triple-negative breast cancer cells to chemotherapy agents by inhibiting GLI1-mediated transcription .
  • Chondrosarcoma : In chondrosarcoma models, this compound inhibited tumor growth by affecting cell cycle progression and inducing autophagy. It significantly decreased the number of proliferating cells as indicated by Ki-67 expression levels .

Mechanistic Studies

This compound serves as a valuable tool for elucidating the biological roles of GLI transcription factors:

  • Transcriptional Regulation : this compound treatment has been shown to reduce RNA:DNA hybrid formation at GLI binding sites, indicating its role in regulating gene expression through direct interaction with GLI proteins .
  • Cell Cycle Dynamics : The compound has been observed to cause cell cycle arrest at various checkpoints (G1/S and G2/M), highlighting its potential to disrupt normal cell division processes in cancer cells .

Table 1: Summary of this compound Efficacy Across Different Cancer Types

Cancer TypeCell LinesKey FindingsReference
T-cell LymphomaJurkat, Karpas299Inhibited proliferation; induced apoptosis
Colorectal CancerHT-29, HCT-116Decreased viability; reduced CD133+ cells
Triple-Negative BreastVariousEnhanced sensitivity to chemotherapy
ChondrosarcomaTumor ModelsInhibited growth; induced autophagy

Case Study 1: Antitumor Efficacy in T-cell Lymphoma

In a controlled study involving T-cell lymphoma cell lines, this compound was administered at varying concentrations (2.5 μM to 20 μM). The results indicated a significant reduction in cell viability (IC50 values were calculated at approximately 13.76 μM for Jurkat cells). Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells after treatment with this compound .

Case Study 2: Colorectal Cancer Mechanisms

A study focused on colorectal cancer explored how this compound affects Wnt/β-catenin and Notch signaling pathways. The treatment led to a marked decrease in β-catenin and Notch1 protein levels alongside reduced cell viability over time. This study underscored this compound's potential as a dual-action therapeutic agent targeting multiple pathways involved in cancer progression .

Analyse Biochimique

Biochemical Properties

GANT61 plays a crucial role in biochemical reactions by inhibiting GLI transcription factors, which are key components of the Hedgehog signaling pathway. This pathway is essential for various developmental processes and is often dysregulated in cancers. This compound acts downstream of Smoothened to inhibit both GLI1 and GLI2 transcription factors. The compound prevents these transcription factors from binding to DNA, thereby inhibiting their transcriptional activity . This compound interacts with several biomolecules, including GLI1 and GLI2, and its inhibition of these factors leads to reduced expression of target genes involved in cell proliferation and survival .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It has been shown to reduce the viability of colorectal cancer cells by blocking the Wnt/β-catenin and Notch signaling pathways . Additionally, this compound induces cell cycle arrest and autophagy in chondrosarcoma cells by down-regulating the RNAP III signal pathway and tRNA-Gly-CCC synthesis . The compound also sensitizes glioma cells to temozolomide treatment by enhancing DNA damage and decreasing the expression of DNA repair enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GLI transcription factors and preventing their interaction with DNA. This inhibition disrupts the transcription of GLI target genes, leading to reduced cell proliferation and increased apoptosis . This compound also affects other signaling pathways that crosstalk with the Hedgehog pathway, such as the PI3K/AKT and JAK/STAT pathways . The compound’s ability to induce autophagy and apoptosis in cancer cells is mediated through the down-regulation of RNAP III signal pathway and tRNA-Gly-CCC synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over time, this compound has been observed to reduce cell proliferation and induce apoptosis in various cancer cell lines. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo by maintaining its inhibitory effects on GLI transcription factors . The stability and degradation of this compound in solution are less well-documented, and it is recommended to prepare fresh stock solutions before use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice models with RD or RH30 cells xenograft, intraperitoneal injection of this compound at a dosage of 50 mg/kg significantly reduced tumor growth . Higher doses of this compound have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety . The compound’s anti-tumor activity is dose-dependent, with higher doses leading to greater inhibition of tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the Hedgehog signaling pathway. The compound down-regulates the RNAP III signal pathway and tRNA-Gly-CCC synthesis, leading to reduced cell proliferation and increased autophagy . This compound also affects the PI3K/AKT and JAK/STAT pathways, which are involved in cell survival and proliferation . These interactions highlight the compound’s multifaceted role in modulating cellular metabolism and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with GLI transcription factors facilitates its localization to the nucleus, where it exerts its inhibitory effects . This compound’s distribution within tissues is influenced by its solubility and stability, with higher concentrations observed in tumor tissues compared to normal tissues . The compound’s transport and accumulation are critical for its therapeutic efficacy in cancer treatment.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it inhibits GLI transcription factors. The compound’s ability to bind to GLI1 and GLI2 and prevent their interaction with DNA is essential for its anti-cancer effects . This compound’s localization to the nucleus is facilitated by its interaction with nuclear transport proteins and its ability to penetrate the nuclear membrane . This subcellular localization is crucial for the compound’s function in inhibiting GLI-mediated transcription and inducing apoptosis in cancer cells.

Analyse Des Réactions Chimiques

GANT 61 subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

GANT 61 a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

GANT 61 exerce ses effets en se liant directement aux facteurs de transcription GLI1 et GLI2, inhibant leur capacité à se lier à l'ADN et à activer la transcription des gènes cibles . Cette inhibition conduit à la suppression de la voie de signalisation Hedgehog, entraînant une réduction de la prolifération des cellules tumorales et une augmentation de l'apoptose et de l'autophagie . Les cibles moléculaires et les voies impliquées comprennent la voie du signal RNAP III et la synthèse du tRNA-Gly-CCC .

Comparaison Avec Des Composés Similaires

GANT 61 est unique en son genre dans son inhibition sélective des facteurs de transcription GLI. Des composés similaires comprennent :

Comparé à ces composés, GANT 61 agit en aval de Smoothened, ciblant directement les facteurs de transcription GLI, ce qui peut fournir une inhibition plus spécifique de la voie de signalisation Hedgehog .

Activité Biologique

GANT61 is a small molecule inhibitor targeting the GLI family of transcription factors, primarily GLI1, which plays a crucial role in the Hedgehog (Hh) signaling pathway. This pathway is implicated in various cancers, making this compound a significant compound in cancer research. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound exerts its biological effects through several mechanisms:

  • Inhibition of GLI1 Activity : this compound directly binds to GLI1, inhibiting its transcriptional activity. This results in decreased expression of downstream target genes associated with cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that this compound treatment increases apoptosis in various cancer cell lines, including T-cell lymphoma and colorectal cancer cells. This effect is often dose-dependent .
  • Cell Cycle Arrest : this compound has been reported to induce G2/M phase arrest in tumor cells, leading to reduced cell proliferation. This was observed in chondrosarcoma models where this compound significantly increased the proportion of cells in the G2/M phase .

Biological Activity Data

The following table summarizes the effects of this compound on different cancer cell lines, including IC50 values and observed biological activities:

Cell Line IC50 (μM) Effects Mechanism
Jurkat13.76 ± 0.81Inhibition of proliferation, increased apoptosisGLI1 inhibition, down-regulation of p-STAT3
Karpass2996.81 ± 0.91Increased apoptosis and reduced viabilityGLI1-mediated transcription inhibition
Myla367610.23 ± 0.94Dose-dependent apoptosisModulation of Hh signaling pathways
HT-29Not specifiedReduced viability, increased apoptosisInhibition of Wnt/β-catenin and Notch pathways
HCT-116Not specifiedDecreased CD133+ CSC populationTargeting cancer stem cells

T-cell Lymphoma

A study demonstrated that this compound effectively inhibited the proliferation of T-cell lymphoma cells (Jurkat) in a dose-dependent manner. The treatment led to significant apoptosis as measured by flow cytometry, correlating with decreased levels of phosphorylated STAT3 and SOCS3 proteins. The IC50 for Jurkat cells was determined to be approximately 13.76 μM after 48 hours .

Colorectal Cancer

In colorectal cancer models (HT-29 and HCT-116), this compound was shown to reduce cell viability and promote apoptosis by blocking the Wnt/β-catenin and Notch signaling pathways. The treatment resulted in a significant decrease in the proportion of CD133+ cancer stem cells, indicating its potential to target both bulk tumor cells and stem-like populations .

Chondrosarcoma

This compound's efficacy was further validated in chondrosarcoma models where it inhibited tumor growth by down-regulating key components of the Hh signaling pathway (GLI1, PTCH1). The compound induced cell cycle arrest at the G2/M checkpoint and significantly reduced Ki67-positive proliferative cells .

Summary of Findings

This compound has emerged as a promising therapeutic agent due to its ability to inhibit GLI-mediated transcription and induce apoptosis across various cancer types. Its multifaceted mechanisms—ranging from direct inhibition of GLI1 to modulation of critical signaling pathways—underscore its potential in cancer treatment strategies.

Propriétés

IUPAC Name

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOGDQTWWCZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329591
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500579-04-4
Record name 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500579-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GANT61
Reactant of Route 2
GANT61
Reactant of Route 3
GANT61
Reactant of Route 4
Reactant of Route 4
GANT61
Reactant of Route 5
Reactant of Route 5
GANT61
Reactant of Route 6
Reactant of Route 6
GANT61

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.